(5S)-3-[(1-Isopropyl-1H-indol-6-YL)carbonyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5S)-3-[(1-Isopropyl-1H-indol-6-YL)carbonyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one” is a complex organic molecule that features multiple functional groups, including an indole moiety, a nitro group, and a diazocin ring system. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole ring, the introduction of the nitro group, and the construction of the diazocin ring system. Each step requires specific reagents and conditions:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the indole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Construction of the Diazocin Ring System: This step might involve a series of cyclization reactions, possibly using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors and other advanced techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Various substitution reactions can occur, particularly at the indole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They can also serve as ligands in coordination chemistry.
Biology
Biologically, these compounds may exhibit various activities, such as antimicrobial, antiviral, or anticancer properties. They can be used in the development of new pharmaceuticals.
Medicine
In medicine, these compounds can be investigated for their potential therapeutic effects. They may act on specific biological targets, such as enzymes or receptors, to exert their effects.
Industry
Industrially, these compounds can be used in the production of dyes, pigments, and other materials. They may also serve as precursors to other valuable chemicals.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. For example, the indole moiety may interact with serotonin receptors, while the nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- (5S)-3-[(1-Methyl-1H-indol-6-YL)carbonyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one
- (5S)-3-[(1-Ethyl-1H-indol-6-YL)carbonyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of multiple functional groups, which can confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(9S)-5-nitro-11-(1-propan-2-ylindole-6-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C23H24N4O4/c1-14(2)25-8-7-16-3-4-17(10-21(16)25)22(28)24-11-15-9-18(13-24)19-5-6-20(27(30)31)23(29)26(19)12-15/h3-8,10,14-15,18H,9,11-13H2,1-2H3/t15-,18?/m0/s1 |
InChI Key |
VUJDIIUWWYLJAZ-BUSXIPJBSA-N |
Isomeric SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3C[C@@H]4CC(C3)C5=CC=C(C(=O)N5C4)[N+](=O)[O-] |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)N3CC4CC(C3)C5=CC=C(C(=O)N5C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.